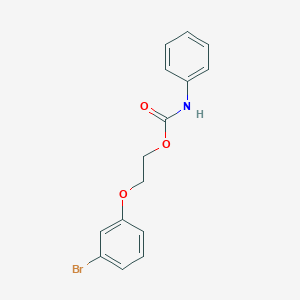

2-(3-bromophenoxy)ethyl phenylcarbamate

Description

Properties

IUPAC Name |

2-(3-bromophenoxy)ethyl N-phenylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO3/c16-12-5-4-8-14(11-12)19-9-10-20-15(18)17-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBBSJUKSAPDNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)OCCOC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198568 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

structure-activity relationship (SAR) of brominated phenoxy ethyl carbamates

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Brominated Phenoxy Ethyl Carbamates

Authored by: A Senior Application Scientist

Abstract

The carbamate scaffold is a cornerstone in medicinal chemistry and agrochemical design, valued for its ability to engage with biological targets through a combination of hydrogen bonding and hydrophobic interactions. The introduction of bromine atoms onto a phenoxy ethyl carbamate framework serves as a powerful tool to modulate physicochemical properties such as lipophilicity, metabolic stability, and electronic character. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this chemical class, synthesizing data from fungicidal, insecticidal, and enzyme inhibition studies. We will dissect the causal relationships between specific structural modifications—including the position and number of bromine substituents and variations in the N-alkyl/aryl moiety—and the resulting biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these insights for the rational design of novel, potent, and selective agents.

Introduction: The Strategic Role of Bromination in Carbamate Design

Carbamates (-O-CO-N<) are recognized as "privileged structures" in drug discovery, forming the backbone of numerous therapeutic and agricultural agents.[1] Their biological activity often stems from their ability to act as mechanism-based inhibitors of hydrolytic enzymes, such as cholinesterases, by carbamoylating a catalytically active serine residue.[2][3] The phenoxy ethyl carbamate scaffold, in particular, offers a versatile template for chemical exploration.

The strategic incorporation of halogen atoms is a time-tested approach in medicinal chemistry to enhance the pharmacological profile of lead compounds.[4] Bromine, with its significant atomic radius, lipophilicity, and ability to form halogen bonds, can profoundly influence a molecule's interaction with its biological target. This guide delves into the nuanced SAR of brominated phenoxy ethyl carbamates, elucidating how the precise placement of bromine atoms dictates biological efficacy and target selectivity.

Core Scaffold Analysis and Key Interaction Points

The fundamental structure of a brominated phenoxy ethyl carbamate can be deconstructed into three critical domains. Understanding the function of each is paramount to interpreting SAR data.

-

The Brominated Phenoxy Ring: This region is typically responsible for anchoring the molecule within the target's binding pocket through hydrophobic and, potentially, halogen-bonding interactions. The number and position of bromine atoms fine-tune the electronic properties and steric profile of this domain.

-

The Ethyl Linker: This flexible chain provides the correct spatial orientation for the other two domains, ensuring optimal alignment within the active site. Modifications to this linker can impact binding affinity and metabolic stability.[5]

-

The Carbamate Moiety: This is the "warhead" of the molecule, especially in the context of enzyme inhibition. Its electrophilicity, which can be modulated by the phenoxy ring's substituents, is crucial for the carbamoylation of target enzymes. The N-substituent (R group) also plays a significant role in defining target specificity and potency.

Caption: Core functional domains of the brominated phenoxy ethyl carbamate scaffold.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of this class of compounds is highly sensitive to substitutions on both the aromatic ring and the carbamate nitrogen.

Impact of the Brominated Phenyl Ring

The substitution pattern on the phenyl ring is a critical determinant of activity. Both electronic and steric factors are at play.

-

Position and Number of Bromine Atoms: Studies on N-aryl carbamates have demonstrated that di-substituted phenyl rings often exhibit superior fungicidal potency compared to mono-substituted or unsubstituted analogs.[6] Specifically, compounds with two bromine atoms or a combination of chlorine and bromine atoms on the phenyl ring showed outstanding and broad-spectrum antifungal activities.[6] For example, methyl (3,4-dibromophenyl)carbamate has been synthesized and characterized as a potent fungicidal agent.[6] The presence of electron-withdrawing groups like bromine on the phenyl ring is presumed to increase the electrophilicity of the carbamate's carbonyl carbon, enhancing its reactivity toward nucleophilic residues in enzyme active sites.[7]

-

Electronic Effects: The electron-withdrawing nature of bromine is a key factor. A study on O-phenyl carbamates as endocannabinoid hydrolyzing enzyme inhibitors systematically evaluated the effect of electron-withdrawing groups (EWG) versus electron-donating groups (EDG). Bromine was selected as a representative EWG, and the results indicated that such substitutions significantly influence inhibitory activities against enzymes like fatty acid amide hydrolase (FAAH) and monoglyceride lipase (MGL).[7]

-

Lipophilicity: Halogenation, particularly bromination, significantly increases the lipophilicity of a compound.[4] This enhanced hydrophobicity can improve membrane permeability and access to hydrophobic binding pockets within target proteins, often correlating with increased biological activity.

Role of the Ethyl Linker

While less explored than the other domains, the ethyl linker is not merely a passive spacer. A study on phytoene desaturase (PDS) inhibitors found that introducing an ethyl group at the alpha-position of the ethylene bridge was important for potent inhibition.[5] This suggests that the linker can engage in specific hydrophobic interactions and that its conformation is crucial for optimal ligand presentation.

Influence of the N-Substituent on the Carbamate Moiety

The group attached to the carbamate nitrogen (the R group) is pivotal for tuning potency and selectivity.

-

Alkyl Chain Length: In a series of O-phenyl carbamates designed as FAAH and MGL inhibitors, the length of the N-alkyl chain had a profound effect. Longer chains, such as N-n-hexyl and N-dodecyl, resulted in significantly lower IC50 values (higher potency) against FAAH compared to a short N-ethyl group.[7] This highlights the importance of a hydrophobic tail for engaging with the enzyme's substrate-binding channel.

-

Aryl vs. Alkyl Substituents: The choice between an N-aryl or N-alkyl substituent can redirect the compound's activity profile. N-aryl carbamates have shown particular promise as fungicidal agents.[6] In contrast, N-aralkyl carbamates (e.g., N-benzyl) were found to be potent PDS inhibitors.[5] This demonstrates that the N-substituent is a primary driver of target specificity.

Biological Activities and Mechanistic Insights

Brominated phenoxy ethyl carbamates exhibit a wide range of biological activities, primarily driven by enzyme inhibition.

Fungicidal and Antimicrobial Activity

A significant body of research highlights the potent antifungal properties of this chemical class. The primary mechanism is believed to be the disruption of essential cellular processes. The SAR for this activity strongly indicates that:

-

Di-halogenation on the phenyl ring with bromine or a mix of bromine and chlorine is highly favorable.[6]

-

The N-aryl carbamate motif is often superior to N-alkyl counterparts for broad-spectrum fungicidal action.

Insecticidal and Ixodicidal (Anti-Tick) Activity

Carbamates are classic insecticides, and brominated derivatives are no exception. Their primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects.[2]

-

Ethyl-4-bromophenyl-carbamate (LQM 919) has been identified as a potent agent against ticks, inhibiting egg-laying and the hatching of larvae.[8][9] It acts as a growth regulator and ixodicide.[10]

-

Mechanism: The carbamate moiety is transferred to the active site serine of AChE, forming a carbamoylated enzyme that is much more stable and slower to hydrolyze than the acetylated form. This leads to an accumulation of acetylcholine at the synapse, causing paralysis and death of the insect.

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by carbamates.

Data Summary: SAR of Brominated Carbamates

The following table summarizes key findings from the literature, correlating structural features with biological activity.

| Compound/Series | Key Structural Features | Biological Activity | Quantitative Data | Reference |

| Ethyl-4-bromophenyl-carbamate | Mono-bromination at para-position, N-ethyl group | Ixodicidal (Anti-tick) | Reduces hatched larvae by >94% | [10] |

| N-Aryl Carbamates | Di-halogenated phenyl ring (e.g., 3,4-dibromo) | Broad-spectrum antifungal | >70% inhibition at 50 µg/mL | [6] |

| O-Phenyl Carbamates | Para-bromo substitution (EWG) | FAAH/MGL Inhibition | IC50 values dependent on N-alkyl chain length | [7] |

| O-Phenyl Carbamates | N-n-hexyl or N-dodecyl chains | FAAH Inhibition | IC50 = 8.2 µM and 6.3 µM, respectively | [7] |

| O-Phenoxyethyl-N-aralkylcarbamates | Ethyl group on ethylene bridge, 3-CF3 on phenoxy ring | Phytoene Desaturase (PDS) Inhibition | pI50 up to 7.5 | [5] |

Experimental Protocols

General Synthesis of O-(Bromophenoxy)ethyl-N-alkyl Carbamates

This protocol describes a common two-step synthesis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure—activity relationships for insecticidal carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytoene desaturase inhibition by O-(2-phenoxy)ethyl-N-aralkylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Structure-Activity Relationship (SAR) and in vitro Predictions of Mutagenic and Carcinogenic Activities of Ixodicidal Ethyl-Carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-Activity Relationship (SAR) and in vitro Predictions of Mutagenic and Carcinogenic Activities of Ixodicidal Ethyl-Carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy of ethyl-4-bromophenyl carbamate on different Rhipicephalus microplus stages implanted in cattle - PMC [pmc.ncbi.nlm.nih.gov]

2-(3-bromophenoxy)ethyl phenylcarbamate as a Fenoxycarb analogue

Part 1: Executive Summary & Structural Rationale

This technical guide characterizes 2-(3-bromophenoxy)ethyl phenylcarbamate (hereafter referred to as BP-PC ), a synthetic analogue of the established insect growth regulator Fenoxycarb .

While Fenoxycarb (Ethyl [2-(4-phenoxyphenoxy)ethyl]carbamate) functions as a potent Juvenile Hormone (JH) mimic, BP-PC introduces two critical structural modifications designed to probe the plasticity of the Methoprene-tolerant (Met) receptor binding pocket:

-

3-Bromo Substitution: The 4-phenoxyphenoxy tail of Fenoxycarb is replaced by a 3-bromophenoxy moiety. The bromine atom provides steric bulk and lipophilicity (increasing LogP) similar to a phenyl ring but with altered electronic withdrawal properties, potentially enhancing metabolic stability against esterases.

-

Carbamate Reversal & Arylation: Unlike Fenoxycarb, which is an N-alkyl carbamate (Et-O-CO-NH-R), BP-PC is designed as an O-alkyl N-aryl carbamate (Ph-NH-CO-O-R). This modification tests the necessity of the flexible ethyl tail versus a rigid phenyl ring at the carbamate nitrogen interface.

This guide outlines the synthesis, mechanism of action, and validation protocols for BP-PC, intended for researchers in agrochemical discovery and chemical biology.

Part 2: Chemical Synthesis

The synthesis of BP-PC is a convergent two-step protocol. To ensure high purity and yield, we utilize a nucleophilic addition of an alcohol to an isocyanate, avoiding the unstable chloroformate intermediates often used in older carbamate syntheses.

Step 1: Synthesis of 2-(3-bromophenoxy)ethanol

Objective: Create the ether linkage and the primary alcohol handle.

-

Reagents: 3-Bromophenol (1.0 eq), Ethylene Carbonate (1.2 eq), Potassium Carbonate (

, 0.1 eq), Imidazole (cat). -

Solvent: DMF or Toluene.

-

Conditions: Reflux (

) for 4–6 hours.

Protocol:

-

Charge a 3-neck round-bottom flask with 3-bromophenol and

. -

Add Ethylene Carbonate and solvent.

-

Heat to reflux. The evolution of

indicates reaction progress (if using carbonate route) or ring opening. Note: Ethylene carbonate ring opening is preferred over 2-chloroethanol alkylation to avoid genotoxic alkyl halides. -

Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Cool, dilute with water, extract with Ethyl Acetate. Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine. Dry over

.[1] -

Purification: Vacuum distillation or Silica Gel Flash Chromatography.

Step 2: Carbamoylation to BP-PC

Objective: Formation of the N-phenylcarbamate moiety.

-

Reagents: 2-(3-bromophenoxy)ethanol (from Step 1), Phenyl Isocyanate (1.05 eq), Dibutyltin Dilaurate (DBTDL, 1 mol% catalyst).

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

-

Conditions:

to Room Temperature (RT),

Protocol:

-

Dissolve 2-(3-bromophenoxy)ethanol in anhydrous DCM under nitrogen.

-

Add DBTDL catalyst.

-

Add Phenyl Isocyanate dropwise at

to prevent exothermic runaway. -

Allow to warm to RT and stir for 3 hours.

-

Validation: Monitor disappearance of the isocyanate peak (

) via IR spectroscopy. -

Workup: Quench with methanol (scavenges excess isocyanate). Evaporate solvent.[1][2]

-

Recrystallization: Hot Hexane/Ethanol mix.

Part 3: Mechanism of Action (Signaling Pathway)

BP-PC acts as a Juvenile Hormone Mimic . In insects, JH maintains the larval state. A drop in JH titer triggers metamorphosis.[3] BP-PC binds to the Methoprene-tolerant (Met) protein, a bHLH-PAS transcription factor, preventing the insect from sensing the "drop" in hormone signal, effectively locking it in an immature stage or causing lethal developmental defects.

The BP-PC Signaling Cascade

-

Entry: BP-PC penetrates the cuticle (lipophilic Br-group aids this).

-

Binding: BP-PC binds to the PAS-B domain of the Met receptor.

-

Dimerization: The Met-Ligand complex heterodimerizes with Taiman (Tai) (also known as FISC/SRC).

-

Transcription: The Met-Tai complex translocates to the nucleus and binds to Juvenile Hormone Response Elements (JHREs) .

-

Effect: Upregulation of Kr-h1 (Kruppel-homolog 1), which represses the Broad-Complex (BR-C), thereby inhibiting metamorphosis genes.

Pathway Visualization

Caption: Figure 1.[1][4][5] The molecular mechanism of BP-PC. The compound acts as an agonist for the Met receptor, driving the expression of Kr-h1 and repressing the Broad-Complex necessary for pupation.

Part 4: Experimental Validation & Data Analysis

To validate BP-PC as a functional Fenoxycarb analogue, two specific assays are required: an in vivo phenotypic assay and an in silico/in vitro binding confirmation.

Experiment A: Galleria mellonella Pupation Inhibition Assay

This assay measures the ID50 (Inhibitory Dose) required to prevent normal pupation.

Protocol:

-

Selection: Select final instar Galleria mellonella larvae (approx. 200mg weight).

-

Application: Dissolve BP-PC in Acetone. Apply

topically to the dorsal thorax. -

Controls:

-

Negative: Acetone only.

-

Positive: Fenoxycarb (

).

-

-

Dosing: Range from 0.01 to 10

(n=30 per group). -

Incubation:

, dark, 70% RH. -

Scoring (Day 7): Score as:

-

Normal Pupa

-

Supernumerary Larva (JH effect)

-

Larval-Pupal Intermediate (JH effect)

-

Experiment B: Comparative Physicochemical Profiling

Using predicted data, we compare BP-PC to the parent Fenoxycarb to assess bioavailability.

Table 1: Physicochemical Comparison

| Property | Fenoxycarb | BP-PC (Target) | Implication |

| Formula | Bromine adds significant mass.[2] | ||

| MW | 301.34 g/mol | ~336.19 g/mol | Heavier, but within Lipinski rules. |

| LogP (Predicted) | 4.07 | ~4.5 - 4.8 | Higher Lipophilicity. Better cuticle penetration, potentially higher retention in fat body. |

| H-Bond Donors | 1 | 1 | Identical (NH group). |

| Rotatable Bonds | 7 | 5 | More Rigid. The N-phenyl group reduces flexibility compared to the N-ethyl group. |

Interpretation: The increased rigidity (lower rotatable bonds) and higher LogP of BP-PC suggest it may have higher binding affinity if the Met receptor pocket can accommodate the bulky N-phenyl group. However, if the pocket is narrow, the N-phenyl group may cause steric clash, reducing activity compared to the flexible ethyl chain of Fenoxycarb.

Part 5: Safety & Handling (MSDS Summary)

-

Hazard Identification: Carbamates are cholinesterase inhibitors, though Fenoxycarb-types are generally specific to insects. Treat BP-PC as a potential irritant and aquatic toxin.

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis (especially when handling Phenyl Isocyanate).

-

Disposal: Incineration in a chemical waste facility. Do not release into water systems (high aquatic toxicity predicted based on LogP).

References

-

Sullivan, J. & Goh, K. (2008). Environmental Fate of Fenoxycarb. California Department of Pesticide Regulation. Link

-

Jindra, M., Palli, S. R., & Riddiford, L. M. (2013). The Juvenile Hormone Signaling Pathway in Insect Development. Annual Review of Entomology. Link

-

Dhadialla, T. S., Carlson, G. R., & Le, D. P. (1998). New Insecticides with Ecdysteroidal and Juvenile Hormone Activity. Annual Review of Entomology. Link

-

BenchChem. (2025).[1] Synthesis Protocol for Phenyl 2-(phenylthio)phenylcarbamate (Adapted for general phenylcarbamate synthesis). Link

-

Organic Chemistry Portal. (2023). Synthesis of Carbamates. (General methodologies for isocyanate-alcohol coupling). Link

Sources

Methodological & Application

reaction of 2-(3-bromophenoxy)ethanol with phenyl isocyanate

Application Note: Synthesis and Characterization of 2-(3-Bromophenoxy)ethyl Phenylcarbamate

Introduction & Scope

This application note details the protocol for the synthesis of This compound via the nucleophilic addition of 2-(3-bromophenoxy)ethanol to phenyl isocyanate .

The resulting carbamate moiety is a critical pharmacophore in medicinal chemistry, often serving as a stable surrogate for hydrolytically labile esters or as a rigid linker in proteolysis-targeting chimeras (PROTACs). The inclusion of the 3-bromo substituent on the phenoxy ring provides a versatile handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), making this intermediate highly valuable in library synthesis.

Reaction Mechanism & Rationale

The formation of the carbamate linkage proceeds through a nucleophilic addition mechanism. The reaction is driven by the nucleophilicity of the primary alcohol and the electrophilicity of the isocyanate carbon.

Key Mechanistic Steps:

-

Activation: While the reaction can proceed thermally, a Lewis acid catalyst (e.g., Dibutyltin Dilaurate, DBTL) or a tertiary amine base (e.g., Triethylamine) is often employed to enhance the electrophilicity of the isocyanate or the nucleophilicity of the alcohol, respectively.

-

Nucleophilic Attack: The lone pair of the hydroxyl oxygen attacks the central carbon of the isocyanate group (

). -

Proton Transfer: A rapid intramolecular or solvent-mediated proton transfer from the oxonium intermediate to the nitrogen anion stabilizes the product, forming the urethane (carbamate) linkage.

Critical Control Point: Moisture control is paramount. Water acts as a competing nucleophile, reacting with phenyl isocyanate to form unstable carbamic acid, which decarboxylates to aniline. The aniline then reacts with another equivalent of isocyanate to form 1,3-diphenylurea , a highly insoluble impurity that is difficult to remove.

Figure 1: Reaction Mechanism Pathway

Caption: Mechanistic pathway highlighting the desired carbamate formation and the competitive urea formation pathway triggered by moisture.

Experimental Protocol

Safety Warning: Phenyl isocyanate is a lachrymator and a sensitizer. All operations must be performed in a functioning fume hood.

Materials

-

Reagent A: 2-(3-Bromophenoxy)ethanol (1.0 equiv)

-

Reagent B: Phenyl isocyanate (1.1 equiv)

-

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

-

Catalyst: Triethylamine (TEA) (0.1 equiv) or Dibutyltin dilaurate (DBTL) (1 mol%)

-

Quench: Methanol (MeOH)

Step-by-Step Procedure

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Allow to cool under a stream of nitrogen.

-

Solvation: Charge the RBF with 2-(3-bromophenoxy)ethanol (e.g., 2.17 g, 10 mmol). Add anhydrous DCM (20 mL) via syringe.

-

Catalyst Addition: Add Triethylamine (140 µL, 1.0 mmol). Stir for 5 minutes at room temperature (25°C).

-

Isocyanate Addition: Add Phenyl isocyanate (1.2 mL, 11 mmol) dropwise over 10 minutes. Note: The reaction is effectively exothermic; control addition rate to maintain ambient temperature.

-

Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3) or LC-MS.[1]

-

Target: Disappearance of the alcohol starting material.

-

-

Quenching: Once complete, add Methanol (1 mL) to scavenge excess isocyanate (forms methyl phenylcarbamate, which is easily removed). Stir for 20 minutes.

-

Workup:

-

Dilute with DCM (30 mL).[2]

-

Wash with 1M HCl (2 x 20 mL) to remove TEA and any aniline traces.

-

Wash with Saturated NaHCO₃ (20 mL) and Brine (20 mL).

-

Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

Method A (Preferred): Recrystallization from hot Hexane/Ethyl Acetate.

-

Method B: Flash Column Chromatography (SiO₂, gradient 0-30% EtOAc in Hexanes).

-

Figure 2: Experimental Workflow & Decision Tree

Caption: Operational workflow for the synthesis and purification of the target carbamate.

Characterization & Validation

Successful synthesis is confirmed by the disappearance of the broad O-H stretch in IR and the downfield shift of the ethylene protons in ¹H NMR.

Table 1: Expected Analytical Data

| Technique | Signal / Parameter | Assignment / Observation |

| ¹H NMR (CDCl₃) | δ ~ 8.0 - 9.0 ppm (s, 1H) | N-H (Carbamate proton). Broad singlet, exchangeable with D₂O. |

| ¹H NMR (CDCl₃) | δ ~ 4.4 - 4.6 ppm (t, 2H) | -CH₂-O-C(=O)- : Downfield shift from ~3.9 ppm in starting alcohol due to acylation. |

| ¹H NMR (CDCl₃) | δ ~ 4.1 - 4.3 ppm (t, 2H) | Ar-O-CH₂- : Phenoxy methylene protons. |

| ¹H NMR (CDCl₃) | δ ~ 6.8 - 7.5 ppm (m, 9H) | Aromatic protons (Phenyl ring + 3-Bromophenoxy ring). |

| IR Spectroscopy | ~ 3300 cm⁻¹ | N-H stretch (Sharp). Absence of broad O-H stretch. |

| IR Spectroscopy | ~ 1710 - 1730 cm⁻¹ | C=O stretch (Carbamate carbonyl). Strong band. |

| HRMS (ESI+) | [M+H]⁺ or [M+Na]⁺ | Consistent with formula C₁₅H₁₄BrNO₃. |

Troubleshooting & Optimization

-

Urea Formation: If a white precipitate forms immediately upon addition of isocyanate, the solvent was likely wet. Filter the solid (urea byproduct) and proceed, but yield will be lower. Correction: Distill DCM over CaH₂ or use molecular sieves.

-

Sluggish Reaction: If the reaction stalls, heat to reflux (40°C for DCM, 80°C for Toluene). Switch catalyst from TEA to DBTL (more potent for sterically hindered alcohols, though this alcohol is primary and unhindered).

-

Purification Issues: If the product oils out during recrystallization, add a seed crystal or scratch the glass. Alternatively, use column chromatography; the carbamate is significantly less polar than the starting alcohol.

References

-

Ichikawa, Y., et al. (2020).[3][4] "An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation." Synthesis, 52, 2373-2378.[3][4] Link

-

Ozaki, S. (1972). "Recent Advances in Isocyanate Chemistry." Chemical Reviews, 72(5), 457–496. Link

-

Sigma-Aldrich. "Phenyl Isocyanate Technical Bulletin." Link

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

- 1. Determination of carbamate, phenylurea and phenoxy acid herbicide residues by gas chromatography after potassium tert-butoxide/dimethyl sulphoxide/ethyl iodide derivatization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US12497353B2 - Process for the purification of (R)-2-amino-3-phenylpropyl carbamate - Google Patents [patents.google.com]

- 3. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 4. An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols [organic-chemistry.org]

Application Note: Modular Synthesis of 2-(3-bromophenoxy)ethyl phenylcarbamate

Executive Summary & Strategic Rationale

This application note details the synthesis of 2-(3-bromophenoxy)ethyl phenylcarbamate , a bifunctional scaffold valuable in Fragment-Based Drug Discovery (FBDD).

The molecule features two strategic chemical handles:

-

The Aryl Bromide: A versatile handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand library diversity.[1]

-

The Carbamate Linker: A robust pharmacophore often utilized as a bioisostere for amides or esters, providing enhanced metabolic stability against proteolytic enzymes.[1][2]

This protocol utilizes a convergent, two-step sequence designed for scalability and high purity, minimizing the formation of the common symmetrical urea byproduct.

Retrosynthetic Analysis

The synthesis is disconnected at the carbamate nitrogen-carbon bond and the phenolic ether bond.

Figure 1: Retrosynthetic disconnection showing the stepwise assembly of the ether and carbamate motifs.

Module 1: Synthesis of 2-(3-bromophenoxy)ethanol

Reaction Type: Williamson Ether Synthesis Objective: Selective O-alkylation of the phenol while avoiding elimination side-reactions.

Materials & Reagents

| Reagent | Equiv.[1][2][3][4] | Role | CAS No. |

| 3-Bromophenol | 1.0 | Substrate | 591-20-8 |

| 2-Bromoethanol | 1.2 | Electrophile | 540-51-2 |

| Potassium Carbonate (K₂CO₃) | 2.0 | Base | 584-08-7 |

| Acetone (HPLC Grade) | Solvent | Medium | 67-64-1 |

| Sodium Iodide (NaI) | 0.1 | Catalyst (Finkelstein) | 7681-82-5 |

Experimental Protocol

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1][4]

-

Solubilization: Dissolve 3-bromophenol (1.73 g, 10 mmol) in anhydrous Acetone (50 mL).

-

Deprotonation: Add anhydrous K₂CO₃ (2.76 g, 20 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion.

-

Expert Insight: Ensure K₂CO₃ is finely ground.[1] The color may shift slightly as the phenoxide forms.

-

-

Addition: Add 2-bromoethanol (0.85 mL, 12 mmol) and catalytic NaI (150 mg).

-

Mechanistic Note: NaI facilitates the in situ conversion of the alkyl bromide to the more reactive alkyl iodide (Finkelstein reaction), significantly accelerating the kinetics.

-

-

Reflux: Heat the mixture to reflux (approx. 60°C) for 12–16 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane).[1]

-

Workup:

-

Purification: If necessary, purify via flash column chromatography (SiO₂, gradient 10-30% EtOAc in Hexane).

Expected Yield: 75–85% (Clear to pale yellow oil).[1]

Module 2: Carbamoylation to Target Scaffold

Reaction Type: Nucleophilic Addition to Isocyanate Objective: Formation of the urethane linkage under anhydrous conditions to prevent urea byproduct formation.

Materials & Reagents

| Reagent | Equiv.[1][2][3][4][7] | Role | CAS No. |

| 2-(3-bromophenoxy)ethanol | 1.0 | Nucleophile | (Synthesized) |

| Phenyl Isocyanate | 1.1 | Electrophile | 103-71-9 |

| DBTL (Dibutyltin Dilaurate) | 0.01 | Catalyst | 77-58-7 |

| Dichloromethane (DCM) | Solvent | Anhydrous Medium | 75-09-2 |

Experimental Protocol

-

Drying (Critical Step): Dissolve the intermediate alcohol from Module 1 in anhydrous DCM.[1] If the starting material is not strictly dry, azeotrope with toluene once before use.[1]

-

Why? Water reacts with phenyl isocyanate to form aniline, which then reacts with another equivalent of isocyanate to form 1,3-diphenylurea (an insoluble white solid that is difficult to remove).[1]

-

-

Setup: Place the alcohol (2.17 g, 10 mmol) and DCM (40 mL) in a dry RBF under nitrogen atmosphere.

-

Catalyst Addition: Add DBTL (2 drops, ~1 mol%).

-

Green Alternative: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used as a non-tin organocatalyst [1].[1]

-

-

Reaction: Add Phenyl Isocyanate (1.2 mL, 11 mmol) dropwise via syringe.

-

Stirring: Stir at room temperature for 4–6 hours.

-

Monitoring: Monitor by IR spectroscopy.[1] The reaction is complete when the strong isocyanate peak (~2270 cm⁻¹) disappears and the carbamate carbonyl stretch (~1710 cm⁻¹) maximizes.

-

-

Workup:

-

Quench by adding a small amount of methanol (0.5 mL) to scavenge excess isocyanate.[1]

-

Concentrate the solvent to ~50% volume.

-

-

Crystallization: Add Hexane or Pentane slowly to the DCM solution to induce precipitation. If the product oils out, scratch the flask wall or seed with a crystal.

-

Filtration: Collect the white solid by vacuum filtration and wash with cold Hexane.[1]

Expected Yield: 80–90% (White crystalline solid).[1]

Troubleshooting & Optimization Logic

Figure 2: Decision tree for common synthetic anomalies.

Safety & Handling (E-E-A-T)

-

Phenyl Isocyanate: A potent lachrymator and sensitizer.[1] It must be handled in a fume hood.[1] Inhalation can cause severe respiratory distress.[1]

-

3-Bromophenol: Toxic by ingestion and skin contact.[1]

-

Tin Catalyst (DBTL): Organotin compounds are toxic; avoid skin contact.[1] All waste streams containing tin must be segregated.[1]

References

-

Helsinki University Research Portal. (2025).[1] Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation.

-

Organic Syntheses. (1936).[1] o-Bromophenol Preparation. Org. Syn. Coll. Vol. 2, p.97.

-

BenchChem Application Notes. (2025). Purification of 2-[(3-Bromopyridin-2-yl)oxy]ethanol.

-

Organic Chemistry Portal. Synthesis of Carbamates.

-

ResearchGate. (2021). The Catalytic Effect of DBU on Urethane Formation – A Computational Study.

Sources

- 1. Ethyl carbamate - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. US10941097B2 - Methods for manufacturing phenoxyethanol - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]

Topic: Strategic Recrystallization for the Purification of 2-(3-bromophenoxy)ethyl phenylcarbamate

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract

This document provides a comprehensive guide and detailed protocol for the purification of 2-(3-bromophenoxy)ethyl phenylcarbamate via recrystallization. The focus is on the rational selection of an appropriate solvent system based on the physicochemical properties of the target molecule. We present a systematic approach, from initial solvent screening to a full-scale purification protocol, designed to maximize yield and purity. This guide is intended for researchers in medicinal chemistry, drug development, and organic synthesis who require a high-purity final compound.

PART 1: The Principle and Strategy of Solvent Selection

Recrystallization is a powerful technique for purifying solid organic compounds. Its efficacy hinges on a single, critical principle: the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at its boiling point. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

The molecular structure of this compound is amphiphilic, possessing both polar and non-polar characteristics.

-

Polar Moieties: The carbamate group (-NHCOO-) is highly polar and capable of hydrogen bonding. The ether linkage (-O-) also contributes to its polarity.

-

Non-Polar Moieties: The two aromatic rings (phenyl and bromophenyl) and the ethyl bridge provide significant non-polar character.

This dual nature suggests that a single solvent may not be ideal. Often, a binary solvent system—one solvent in which the compound is soluble (the "good" solvent) and another in which it is insoluble (the "bad" solvent)—provides the fine-tuned solubility gradient required for effective crystallization.

Systematic Solvent Screening Protocol

Before committing to a bulk recrystallization, a small-scale solvent screening is essential. This empirical approach saves time and material.

Methodology:

-

Place approximately 20-30 mg of the crude this compound into several small test tubes.

-

To each tube, add a different candidate solvent dropwise at room temperature, vortexing after each addition, until the solvent volume is approximately 0.5 mL. Note the solubility at room temperature.

-

If the compound is insoluble at room temperature, heat the test tube in a sand bath or water bath towards the solvent's boiling point. Observe if the solid dissolves.

-

If the solid dissolves completely upon heating, remove the test tube from the heat and allow it to cool slowly to room temperature, then in an ice bath.

-

Observe the formation of crystals. An ideal solvent will show prolific crystal growth upon cooling.

Solvent Candidate Selection Table

The following table lists potential solvents for screening, ordered by increasing polarity. This provides a logical starting point for your empirical tests.

| Solvent | Boiling Point (°C) | Polarity Index | Expected Behavior & Rationale |

| Heptane | 98 | 0.1 | Likely "Bad" Solvent: The molecule's polarity is too high for it to be soluble in a non-polar alkane. Useful as an anti-solvent in a binary system. |

| Toluene | 111 | 2.4 | Potential "Good" Solvent: The aromatic nature may effectively solvate the phenyl rings, but it may be too non-polar to dissolve the carbamate group well, even when hot. |

| Ethyl Acetate | 77 | 4.4 | Strong Candidate: Intermediate polarity and hydrogen bond accepting capability. May dissolve the compound too well at room temperature, but worth screening. |

| Isopropanol (IPA) | 82 | 3.9 | Strong Candidate: A polar protic solvent that can hydrogen bond with the carbamate. Often provides a good solubility gradient. |

| Ethanol | 78 | 4.3 | Strong Candidate: Similar to IPA, its ability to form hydrogen bonds is key. A very common solvent for recrystallization. |

| Methanol | 65 | 5.1 | Potential "Good" Solvent: May be too polar, potentially dissolving the compound well at room temperature, leading to lower recovery. |

| Water | 100 | 10.2 | Definitive "Bad" Solvent: The large non-polar regions of the molecule will make it insoluble in water. Ideal as the anti-solvent in a binary system with a polar organic solvent like Ethanol or IPA. |

PART 2: Recommended Recrystallization Protocol

Based on the structural analysis, an Ethanol/Water binary solvent system is a highly promising candidate. Ethanol (the "good" solvent) will solvate the molecule at elevated temperatures, while the addition of water (the "bad" solvent) will reduce the solubility and induce crystallization upon cooling.

Workflow Diagram: Recrystallization Process

Caption: Step-by-step workflow for the recrystallization of this compound.

Detailed Step-by-Step Methodology

1. Dissolution:

-

Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask.

-

In a separate beaker, heat approximately 100 mL of ethanol to a gentle boil.

-

Add the hot ethanol to the Erlenmeyer flask containing the crude solid in small portions, with continuous swirling and heating on a hot plate.

-

Causality: Using a minimal amount of hot solvent is crucial. The goal is to create a saturated solution at the boiling point to ensure that as the solution cools, the solubility limit is exceeded, forcing the compound to crystallize. Excess solvent will lead to a lower yield.

2. Hot Filtration (Perform only if insoluble impurities are visible):

-

If the solution contains solid impurities (e.g., dust, inorganic salts), a hot filtration is necessary.

-

Place a stemless funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask.

-

Causality: Pre-heating the apparatus prevents premature crystallization of the product on the funnel or filter paper, which would decrease the final yield.

3. Inducing Crystallization:

-

Remove the flask containing the clear, hot solution from the heat.

-

Begin adding hot deionized water dropwise while swirling the flask.

-

Continue adding water until the solution becomes persistently cloudy (turbid). This is the point of saturation.

-

Add a few drops of hot ethanol to just re-dissolve the precipitate, rendering the solution clear again.

-

Causality: This process of adding an anti-solvent (water) to the hot saturated solution brings the compound to the very edge of its solubility limit. The final addition of a few drops of the good solvent (ethanol) ensures the solution is perfectly saturated, not supersaturated, which is optimal for the growth of pure, well-defined crystals.

4. Cooling and Crystal Growth:

-

Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask.

-

Causality: Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice.

-

Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

5. Isolation and Washing:

-

Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold ethanol/water filtrate.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of a cold 50:50 mixture of ethanol and water.

-

Causality: The crystals are washed with a cold solvent mixture to remove any residual soluble impurities adhering to their surface. Using a cold solvent minimizes the re-dissolving of the purified product.

6. Drying:

-

Allow the crystals to dry on the filter funnel by pulling air through them for 15-20 minutes.

-

Transfer the solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point (e.g., 40-50 °C).

PART 3: Troubleshooting and Purity Assessment

| Problem | Probable Cause | Solution |

| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Re-heat the mixture to dissolve the oil. Add more of the "good" solvent (Ethanol) and allow it to cool more slowly. |

| No Crystals Form | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to increase the concentration of the solute. Try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site. |

| Low Recovery | Too much solvent was used; crystals were not cooled sufficiently; crystals were washed with solvent that was not cold. | Ensure the use of a minimal amount of hot solvent. Ensure the flask is thoroughly cooled in an ice bath. Always use ice-cold solvent for washing. |

Purity Assessment:

-

Melting Point: A pure compound will have a sharp, narrow melting point range. Compare the melting point of the recrystallized product to the literature value.

-

Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure compound should ideally show a single spot.

References

-

"Recrystallization." University of California, Los Angeles (UCLA) Chemistry and Biochemistry. [Link]

-

"Recrystallization." Organic Chemistry Laboratory Techniques, 2nd ed., University of Colorado Boulder. [Link] (Note: While the direct link to the recrystallization chapter may vary, the root domain is an authoritative source for organic chemistry techniques).

Mechanistic Rationale: The Chromatography of Bromophenoxy Carbamates

Application Note: Optimized Thin-Layer Chromatography (TLC) Solvent Systems for the Separation of Bromophenoxy Carbamates

Bromophenoxy carbamates are highly valued synthetic intermediates utilized in the development of novel pharmaceuticals, agricultural pesticides, and specialized biofilm inhibitors1[1]. Chromatographically, these molecules present a unique duality: they possess a highly lipophilic, halogenated aromatic core (the bromophenoxy ring) coupled with a polar, hydrogen-bonding functional group (the carbamate moiety).

During Normal-Phase TLC (NP-TLC) on silica gel, the carbamate nitrogen and carbonyl oxygen act as strong hydrogen-bond acceptors/donors, interacting aggressively with the acidic silanol (Si-OH) groups of the stationary phase. Conversely, the bromophenoxy group drives solubility in the non-polar mobile phase. To achieve sharp, well-resolved bands without tailing, the solvent system must be precisely engineered to disrupt the silanol-carbamate interactions just enough to allow the lipophilic bulk to carry the molecule up the plate.

Solvent System Selection & Optimization

The selection of the mobile phase dictates the success of the separation 2[2]. Based on the structural thermodynamics of aryl carbamates, the following solvent systems are recommended for optimal partitioning:

-

System A: Hexane / Ethyl Acetate (9:1 to 8:2 v/v)

-

Mechanistic Causality: Hexane serves as the non-polar diluent, controlling the overall migration velocity. Ethyl acetate (EtOAc) acts as the polar modifier. The carbonyl oxygen of EtOAc competitively binds to the silica's silanol sites, displacing the carbamate and facilitating elution. A 9:1 ratio typically yields an ideal Retention Factor (

) of ~0.40 for mono-bromophenoxy carbamates1[1].

-

-

System B: Toluene / Acetone (85:15 v/v)

-

Mechanistic Causality: Toluene provides

stacking interactions with the aromatic ring of the analyte, offering orthogonal selectivity compared to aliphatic hexanes. Acetone acts as a strong hydrogen-bond acceptor. This system is highly effective for separating closely related structural isomers (e.g., ortho- vs. para-bromophenoxy derivatives) 3[3]. (Note: Toluene is utilized as a safer, modern alternative to historically used benzene).

-

-

System C: Dichloromethane / Methanol (95:5 v/v)

-

Mechanistic Causality: Reserved for highly polar or polymeric bis-carbamate derivatives. Methanol provides powerful hydrogen-bond donating/accepting capabilities to overcome severe stationary phase retention.

-

Quantitative Data: Retention Factor ( ) Profiling

The table below summarizes the expected chromatographic behavior of typical bromophenoxy carbamates across the recommended solvent systems.

| Compound Class | Hexane/EtOAc (9:1) | Toluene/Acetone (85:15) | DCM/MeOH (95:5) | Elution Characteristic |

| Mono-bromophenoxy carbamates | 0.35 - 0.45 | 0.40 - 0.50 | 0.80 - 0.90 | Sharp, well-defined spots |

| Bis-(bromophenoxy) carbamates | 0.15 - 0.25 | 0.25 - 0.35 | 0.60 - 0.70 | Moderate tailing in non-polar systems |

| Unreacted Bromophenol (Impurity) | 0.60 - 0.70 | 0.65 - 0.75 | > 0.90 | Fast eluting, highly lipophilic |

Experimental Protocol: A Self-Validating Workflow

To ensure reproducibility and eliminate false-positive artifacts, strict adherence to the following step-by-step methodology is required.

Step 1: Plate Preparation and Activation

-

Utilize commercially available Silica Gel 60 F254 pre-coated glass or aluminum plates (0.25 mm thickness).

-

Activation: Heat the plates in a drying oven at 110°C for 30 minutes prior to use3[3].

-

Causality: Silica gel rapidly adsorbs atmospheric moisture, which deactivates the silanol sites. Heating drives off this water, restoring the stationary phase's binding capacity and ensuring reproducible

values.

-

Step 2: Chamber Saturation (Critical Step)

-

Line a twin-trough glass developing chamber with a sheet of filter paper.

-

Pour the selected solvent system (e.g., Hexane/EtOAc 9:1) into the chamber to a depth of ~0.5 cm, ensuring the filter paper is thoroughly soaked.

-

Seal the chamber and allow it to equilibrate for 15–20 minutes2[2].

-

Causality: The filter paper acts as a wick, maximizing the surface area for solvent evaporation. This saturates the chamber's atmosphere with solvent vapor, preventing the mobile phase from evaporating off the face of the TLC plate during the run. Unsaturated chambers cause the "edge effect," leading to artificially inflated

values and distorted bands.

-

Step 3: Sample Application

-

Dissolve the bromophenoxy carbamate analyte in a volatile solvent (e.g., pure EtOAc) to a concentration of 1–2 mg/mL.

-

Using a glass capillary micro-pipette, apply 2–5 µL of the sample 1.5 cm from the bottom edge of the plate. Keep spot diameters under 2 mm.

-

Causality: Smaller initial spot diameters prevent the overlapping of bands as the molecules naturally diffuse outward during longitudinal migration.

-

Step 4: Chromatographic Development

-

Place the spotted plate into the saturated chamber, ensuring the sample spots sit above the solvent reservoir level.

-

Allow the solvent front to ascend via capillary action until it reaches 1 cm from the top edge of the plate.

-

Remove the plate, immediately mark the solvent front with a pencil, and allow the mobile phase to evaporate in a fume hood.

Visualization & Detection Strategies

Because bromophenoxy carbamates are typically colorless to the naked eye, they require specific detection methods:

-

Non-Destructive (UV Light): Examine the plate under a UV lamp at 254 nm. The conjugated

-electrons of the bromophenoxy ring quench the fluorescence of the F254 indicator embedded in the silica, causing the compounds to appear as dark spots against a bright green background4[4]. -

Destructive (Chemical Staining): Spray the plate with a saturated solution of Ceric Sulfate in 60%

, followed by heating at 110°C for 10 minutes. Carbamates will oxidize and appear as distinct dark brown/black spots5[5]. Alternatively, p-dimethylaminobenzaldehyde (Ehrlich's reagent) can be used for specific colorimetric detection of the carbamate linkage3[3].

Workflow Diagram

TLC workflow for the separation of bromophenoxy carbamates.

References

-

Novel Pyrone-Based Biofilm Inhibitors against Azole-Resistant Candida albicans , ACS Omega. 1

-

TLC Tips and Tricks , Merck Millipore.2

-

Thin Layer Chromatographic Detection of Carbamate and Phenylurea Pesticide Residues in Natural Waters , Oxford Academic. 3

-

TLC Separation of Some Carbamates on Metal Salt Impregnated Layers , Taylor & Francis. 5

-

Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists , PMC. 4

Sources

Troubleshooting & Optimization

Technical Support Center: Removing Unreacted Phenyl Isocyanate from Carbamate Products

A Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist:

Welcome to the technical support center. This guide is designed to provide you with in-depth, practical solutions for a common challenge in carbamate synthesis: the removal of unreacted phenyl isocyanate. As a highly reactive and toxic electrophile, its complete removal is critical for product purity, downstream applications, and laboratory safety. This resource combines established chemical principles with field-proven techniques to help you navigate this purification challenge effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Q1: My initial purification (e.g., extraction, precipitation) failed to remove all the unreacted phenyl isocyanate. What are my next steps?

A1: This is a frequent issue, as phenyl isocyanate can be difficult to remove completely with simple phase separations. Your best options are to employ a chemical "scavenging" or "quenching" strategy. This involves adding a reagent that will selectively react with the excess isocyanate, converting it into a new compound that is easier to separate.

-

For a quick and effective solution, consider using a scavenger resin. These are solid-supported reagents that react with and bind the excess isocyanate. The key advantage is the ease of removal: the resin-bound isocyanate byproduct is simply filtered off.[1] This avoids introducing new soluble impurities into your reaction mixture.

-

Alternatively, you can use a small molecule quenching agent. This involves adding a nucleophile like an amine or an alcohol to the reaction mixture. This will convert the phenyl isocyanate into a urea or a carbamate, respectively. You will then need to separate this new derivative from your desired product, typically via column chromatography or recrystallization.

Q2: I've quenched my reaction with an amine, but now I'm having trouble separating the resulting urea byproduct from my desired carbamate.

A2: This is a common challenge, as ureas and carbamates can have similar polarities. Here are a few strategies to consider:

-

Optimize your chromatography:

-

Solvent System: Experiment with different solvent systems. A gradient elution might be necessary to achieve separation. Sometimes, adding a small amount of a third solvent (e.g., methanol in a hexane/ethyl acetate system) can improve resolution.

-

Adsorbent: If you are using silica gel, consider switching to a different stationary phase, such as alumina or a reverse-phase C18 silica, which may offer different selectivity.

-

-

Recrystallization: If your desired carbamate is a solid, recrystallization can be a powerful purification technique. Carefully select a solvent system where your product has good solubility at elevated temperatures but poor solubility at room temperature, while the urea byproduct remains in solution.

-

Use a "Catch-and-Release" Strategy with a Scavenger Resin: Some scavenger resins are designed to bind the desired product, allowing impurities to be washed away. The product is then cleaved from the resin in a subsequent step. While more complex, this can be very effective for difficult separations.

Q3: I'm concerned about the toxicity and handling of phenyl isocyanate. What are the key safety precautions I should take?

A3: Phenyl isocyanate is a hazardous chemical, and strict safety protocols are essential.[2][3]

-

Engineering Controls: Always handle phenyl isocyanate in a certified chemical fume hood to avoid inhalation of its vapors.[2] Ensure that an emergency eyewash station and safety shower are readily accessible.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (fluorinated rubber gloves are often recommended).[3]

-

Spill Management: In case of a spill, evacuate the immediate area and ensure good ventilation.[3] Absorb the spill with an inert material like sand or vermiculite. Do not use water , as it will react to produce carbon dioxide, which can cause pressure buildup in a closed container.[4]

-

Waste Disposal: Dispose of all phenyl isocyanate waste in a properly labeled hazardous waste container.[3]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the chemistry and techniques involved in removing phenyl isocyanate.

Q4: What is the chemical principle behind using a scavenger resin?

A4: Scavenger resins are solid supports, typically polystyrene-based beads, that have been functionalized with a chemical group that reacts with the target molecule you want to remove.[1] In the case of removing phenyl isocyanate, scavenger resins with nucleophilic functional groups like amines (e.g., aminomethyl resin) are commonly used.[5] When the resin is added to the reaction mixture, the amine groups on the resin react with the isocyanate groups of the unreacted phenyl isocyanate, forming a covalent bond and tethering the isocyanate to the solid support. Because the byproduct is now attached to the solid resin beads, it can be easily removed by simple filtration.[1]

Q5: What are the best quenching agents for phenyl isocyanate, and what are the pros and cons of each?

A5: The choice of quenching agent depends on the nature of your desired product and the ease of separation of the resulting byproduct.

| Quenching Agent | Byproduct | Advantages | Disadvantages |

| Methanol | Methyl N-phenylcarbamate | The resulting carbamate is often easier to separate chromatographically than ureas.[6] | The reaction may be slower than with amines. |

| Secondary Amines (e.g., Diethylamine) | N,N-diethyl-N'-phenylurea | The reaction is typically very fast and efficient. | The resulting urea can be difficult to separate from the desired carbamate product due to similar polarities. |

| Water | Diphenylurea (via formation of aniline which then reacts with another equivalent of phenyl isocyanate) | Readily available. | Can lead to the formation of multiple byproducts, complicating purification. The resulting diphenylurea is often insoluble and can precipitate out. |

| Tris(2-aminoethyl)amine (Tris-amine) Scavenger Resin | Resin-bound urea | Byproduct is easily removed by filtration, simplifying the workup significantly.[1][5] | Higher cost compared to small molecule quenching agents. Requires an additional filtration step. |

Q6: How can I confirm that all the phenyl isocyanate has been removed from my product?

A6: Several analytical techniques can be used to confirm the absence of residual phenyl isocyanate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool. Look for the disappearance of the characteristic signals for phenyl isocyanate. The exact chemical shifts will depend on the solvent used, but the aromatic protons will be a key diagnostic region.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for detecting trace amounts of impurities.[7][8] You can develop a method to separate your desired product from phenyl isocyanate and any quenching byproducts. A UV detector is commonly used for this analysis.[8]

-

Infrared (IR) Spectroscopy: The isocyanate group has a very strong and characteristic absorption band around 2250-2275 cm⁻¹. The disappearance of this peak is a good indicator of complete reaction or removal.

Experimental Protocols

Here are detailed, step-by-step methodologies for the most common techniques for removing unreacted phenyl isocyanate.

Protocol 1: Quenching with Methanol

This protocol is suitable for reactions where the resulting methyl N-phenylcarbamate can be easily separated from the desired product by column chromatography.

-

Reaction Completion: Ensure your primary reaction is complete by monitoring with an appropriate technique (e.g., TLC, LC-MS).

-

Cooling: If the reaction was performed at an elevated temperature, cool the reaction mixture to room temperature (20-25°C).

-

Quenching: Slowly add methanol (approximately 5 equivalents relative to the initial excess of phenyl isocyanate) to the stirred reaction mixture.

-

Stirring: Allow the mixture to stir at room temperature for at least 30 minutes to ensure complete quenching.[6]

-

Work-up: Proceed with your standard aqueous work-up and extraction.

-

Purification: Purify the crude product using column chromatography, selecting an appropriate eluent system to separate your desired carbamate from the methyl N-phenylcarbamate byproduct.

Protocol 2: Removal using an Amine-Functionalized Scavenger Resin

This is an excellent method for a clean and simple work-up.

-

Reaction Completion: Confirm that your main reaction has finished.

-

Resin Selection: Choose an appropriate amine-functionalized scavenger resin (e.g., aminomethyl polystyrene).

-

Resin Addition: Add the scavenger resin to the reaction mixture. A common starting point is to use 2-3 equivalents of the resin's functional group relative to the initial amount of excess phenyl isocyanate.[9]

-

Scavenging: Stir the reaction mixture with the resin at room temperature. The required time can vary from 1 to 16 hours, depending on the specific resin and reaction conditions.[9] It is advisable to monitor the disappearance of the phenyl isocyanate by TLC or LC-MS.

-

Filtration: Once the scavenging is complete, filter the reaction mixture to remove the resin.

-

Washing: Wash the collected resin with a small amount of the reaction solvent to recover any entrained product.

-

Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain your crude product, which should be free of phenyl isocyanate.

Visualizations

Workflow for Phenyl Isocyanate Removal

Caption: Decision workflow for removing excess phenyl isocyanate.

Chemical Quenching Reactions

Caption: Reactions of phenyl isocyanate with common quenching agents.

References

-

New Jersey Department of Health. (n.d.). Hazard Summary: Phenyl Isocyanate. Retrieved from [Link]

-

Biotage. (n.d.). Argoresin MP-Isocyanate. Retrieved from [Link]

-

Biotage. (n.d.). Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: o-(p-isocyanatobenzyl)phenyl isocyanate. Retrieved from [Link]

-

Clemson University. (n.d.). Phenyl Isocyanate SOP. Retrieved from [Link]

-

Glycopep. (n.d.). Resins with Functional Groups as Scavengers. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

- G. Farkas, et al. (2018). An approach for eliminating phenyl isocyanate from solvent used in isocyanate production. Hungarian Journal of Industry and Chemistry, 46(1), 11-16.

- A. G. Császár, et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3395.

- Google Patents. (n.d.). US6897262B2 - Scavenger resin and processes for the use thereof.

- L. L. G. Juste, et al. (2018). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Molecules, 23(10), 2465.

- Google Patents. (n.d.). US8680323B2 - Process for preparing isocyanates by thermal dissociation of carbamates.

- D. M. Ceballos, et al. (2014). A laboratory comparison of analytical methods used for isocyanates. Journal of environmental monitoring, 16(8), 1957-1969.

-

SIELC Technologies. (2018). Separation of Phenyl isocyanate on Newcrom R1 HPLC column. Retrieved from [Link]

- D. Bello, et al. (2016). Residual Isocyanates in Medical Devices and Products: A Qualitative and Quantitative Assessment. Journal of environmental & analytical toxicology, 6(5), 1000401.

- P. K. Singh, et al. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC advances, 12(43), 28249-28267.

- A. K. Ziarati, et al. (2021).

- Google Patents. (n.d.). WO2010003770A1 - Method for removing non-reacted isocyanate from its reaction product.

- S. D. D. V. F. e Silva, et al. (2019).

- Google Patents. (n.d.). US5354689A - Method of detecting isocyanates.

-

Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

- Organic Syntheses. (2013). Working with Hazardous Chemicals. 90, 271-286.

- ACS Omega. (2024).

- A. K. Ziarati, et al. (2021).

Sources

- 1. amerigoscientific.com [amerigoscientific.com]

- 2. nj.gov [nj.gov]

- 3. media.clemson.edu [media.clemson.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. glycopep.com [glycopep.com]

- 6. benchchem.com [benchchem.com]

- 7. Separation of Phenyl isocyanate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]

- 9. data.biotage.co.jp [data.biotage.co.jp]

Technical Support Center: Optimizing Reaction Temperature for Phenoxyethyl Carbamate Formation

Welcome to the Technical Support Center. Synthesizing phenoxyethyl carbamate from 2-phenoxyethanol requires precise thermodynamic control. Depending on the chosen carbamoylation pathway—whether via direct cyanate addition or transition-metal-catalyzed transcarbamoylation—the temperature dictates not only the reaction kinetics but also the stability of the reactive intermediates.

This guide provides authoritative troubleshooting, validated protocols, and mechanistic insights to ensure your experiments are self-validating, reproducible, and high-yielding.

Part 1: Troubleshooting & FAQs

Q1: Why does my yield of phenoxyethyl carbamate drop significantly when running the sodium cyanate/acid reaction above 60 °C? A: In direct carbamoylation, sodium cyanate (NaOCN) reacts with an acid (such as trichloroacetic acid, TCA) to generate isocyanic acid (HNCO) in situ[1]. HNCO is a highly reactive but thermally labile species. If the reaction temperature exceeds 60 °C, the excess thermal energy drives the rapid trimerization of HNCO into unreactive cyanuric acid, or accelerates its hydrolysis if trace moisture is present. This side reaction depletes the active carbamoylating agent before it can react with 2-phenoxyethanol, severely reducing your final yield.

Q2: What happens if the temperature is too low (e.g., room temperature) during the NaOCN/TCA direct carbamoylation? A: At temperatures below 55 °C, the generation of isocyanic acid and the subsequent nucleophilic attack by the weakly nucleophilic oxygen of 2-phenoxyethanol are kinetically sluggish[2]. Experimental data confirms that at room temperature, the reaction suffers from incomplete conversion and impractically long reaction times. Maintaining the optimal temperature of 55 °C provides the necessary activation energy to drive the reaction forward without triggering HNCO degradation[1].

Q3: I am using the tin-catalyzed transcarbamoylation method with phenyl carbamate. Why is there no product formation at room temperature? A: Transcarbamoylation involves the cleavage of a stable C-O or C-N bond in the donor molecule (phenyl carbamate) and inherently possesses a high activation energy barrier. Tin catalysts, such as dibutyltin maleate, must coordinate with both the alcohol and the carbamate donor to facilitate the transfer. This catalytic cycle requires elevated temperatures—typically 90 °C in a solvent like toluene—to facilitate the nucleophilic attack and drive the equilibrium forward[3]. At room temperature, the catalyst remains trapped in stable, inactive resting states.

Part 2: Quantitative Data Summary

The following table summarizes the causal relationship between temperature, reaction kinetics, and yield across the two primary synthesis methods.

| Synthesis Method | Target Temp | Kinetic Effect | Yield Impact | Primary Byproducts / Issues |

| NaOCN + Acid (Direct) | < 40 °C | Sluggish activation | Low (< 40%) | Unreacted starting materials |

| NaOCN + Acid (Direct) | 55 °C | Optimal nucleophilic attack | High (> 85%) | Minimal |

| NaOCN + Acid (Direct) | > 60 °C | Rapid HNCO degradation | Low (< 30%) | Cyanuric acid (trimerization) |

| Transcarbamoylation (Sn) | < 60 °C | Catalyst trapped in resting state | Trace | Unreacted phenyl carbamate |

| Transcarbamoylation (Sn) | 90 °C | Efficient catalytic turnover | High (> 90%) | Phenol (cleaved leaving group) |

Part 3: Mechanistic & Workflow Visualizations

Fig 1: Temp-dependent pathways in direct carbamoylation of 2-phenoxyethanol.

Fig 2: Experimental workflow for tin-catalyzed transcarbamoylation.

Part 4: Validated Experimental Protocols

Protocol A: Direct Carbamoylation (NaOCN + Trichloroacetic Acid)

This protocol utilizes a solvent-free, mild approach reliant on strict temperature control to prevent intermediate degradation.

-

Preparation: In a mortar or a suitable solvent-free reaction vessel, combine 2.0 mmol of sodium cyanate (NaOCN) and 2.0 mmol of Trichloroacetic acid (TCA)[1].

-

Addition: Add 1.0 mmol of 2-phenoxyethanol to the acidic mixture.

-

Thermal Control (Critical Step): Heat the reaction mixture strictly to 55 °C . Use a calibrated internal temperature probe. Do not use an unregulated hotplate, as localized micro-boiling or temperature spikes will immediately degrade the generated isocyanic acid into cyanuric acid.

-

Reaction: Stir or triturate the mixture continuously for 1 to 2 hours. The friction and localized heat at 55 °C provide the exact activation energy required for the alcohol to attack the intermediate[2].

-

Workup: Once TLC indicates complete consumption of the alcohol, quench the mixture with water. Extract the product using ethyl acetate, wash the organic layer with saturated NaHCO₃ to neutralize residual TCA, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Tin-Catalyzed Transcarbamoylation

This protocol is ideal for scale-up, utilizing a stable carbamate donor and requiring higher temperatures to overcome the catalytic activation barrier.

-

Preparation: In an oven-dried reaction vessel equipped with a reflux condenser, dissolve 1.0 equivalent of 2-phenoxyethanol and 1.5 equivalents of phenyl carbamate in anhydrous toluene[3].

-

Catalyst Addition: Add 3.0 mol% of dibutyltin maleate catalyst.

-

Thermal Control (Critical Step): Heat the mixture to 90 °C under an inert argon atmosphere. At this temperature, the tin catalyst successfully coordinates with both substrates, facilitating the transcarbamoylation[3].

-

Reaction: Maintain the temperature at 90 °C for 4-6 hours. Monitor the progress via HPLC or TLC.

-

Workup: Upon completion, cool the mixture to room temperature. The byproduct (phenol) and residual catalyst can be removed by washing the organic layer with a dilute NaOH solution (1M), followed by a brine wash. Dry the organic layer and evaporate the toluene to yield the pure phenoxyethyl carbamate.

Part 5: References

-

Solvent-free preparation of primary carbamates using silica sulfuric acid as an efficient reagent. Arkivoc. Available at:[Link]

-

Greener Protocol for the Synthesis of Carbamates. Journal of Scientific Research. Available at:[Link]

Sources

Technical Support Center: Resolving Solubility Challenges with 2-(3-bromophenoxy)ethyl phenylcarbamate

Welcome to the technical support guide for 2-(3-bromophenoxy)ethyl phenylcarbamate. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility issues with this compound in their assays. Our goal is to provide not just procedural steps, but the scientific reasoning behind them to empower you to overcome these common but critical experimental hurdles.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and solubility of this compound.

Q1: What is this compound and why is it so difficult to dissolve in aqueous assay buffers?

A1: this compound is a carbamate derivative. Structurally, it possesses multiple aromatic rings (a bromophenoxy group and a phenyl group) which make the molecule significantly non-polar and hydrophobic. While specific experimental data for this exact compound is not widely published, analogous structures such as propyl N-[2-(3-bromophenyl)ethyl]carbamate have a predicted LogP (a measure of lipophilicity) of 3.5[1]. A LogP value greater than 3 indicates poor water solubility. This inherent hydrophobicity is the primary reason it resists dissolving in polar, aqueous-based solutions like cell culture media or biochemical buffers, leading to precipitation.

Q2: My compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture media. What's happening?

A2: This is a very common phenomenon known as kinetic precipitation. While the compound readily dissolves in a 100% organic solvent like Dimethyl Sulfoxide (DMSO), its solubility is drastically lower in the final aqueous assay buffer. When the concentrated DMSO stock is diluted into the media, the solvent environment abruptly changes from highly organic to almost entirely aqueous. The compound is "shocked" out of solution and precipitates because it has exceeded its thermodynamic solubility limit in that final buffer.[2][3]

Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

A3: The maximum tolerated DMSO concentration is highly dependent on the cell type and the duration of the assay.[4]

-

General Guideline: For most cell lines, a final DMSO concentration of ≤ 0.5% (v/v) is a widely accepted upper limit to avoid significant off-target effects or cytotoxicity.[3]

-

Sensitive & Primary Cells: For more sensitive cell lines or primary cell cultures, it is crucial to keep the final DMSO concentration much lower, often ≤ 0.1% (v/v) .[3][5]

-

Critical First Step: Always perform a solvent tolerance study for your specific cell line to determine the highest concentration of DMSO that does not affect cell viability or the assay endpoint.[5][6] Concentrations above 1% are known to have negative effects, potentially damaging cell membranes or causing cell death.[5]

Q4: What's the difference between kinetic and thermodynamic solubility, and why does it matter for my experiment?

A4: Understanding this distinction is key to troubleshooting.

-

Kinetic Solubility is measured by taking a compound dissolved in an organic solvent (like DMSO) and rapidly diluting it into an aqueous buffer. It measures the concentration at which the compound precipitates under these non-equilibrium conditions.[2][7][8] This is what is most relevant to the common practice of adding a DMSO stock to assay media.

-

Thermodynamic Solubility is the true equilibrium solubility. It's the maximum concentration of a compound that can dissolve in a solvent (with no co-solvents) after an extended period of mixing (e.g., 24-72 hours) to ensure a saturated solution is in equilibrium with the solid material.[2][9]

This matters because the kinetic solubility can often be higher than the thermodynamic solubility, creating a supersaturated—and unstable—solution that is prone to precipitating over the course of your assay.[10]

In-Depth Troubleshooting Guide

This section provides a logical, step-by-step approach to diagnosing and solving solubility problems.

Problem 1: Visible Precipitation Upon Dilution into Aqueous Buffer

This is the most common and obvious solubility issue.

Initial Diagnosis & Solution Workflow

Caption: Troubleshooting workflow for visible compound precipitation.

Detailed Explanation of Actions:

-

Lower the Final Concentration: The simplest solution is often to reduce the demand on solubility. Your target concentration may be well above the compound's aqueous solubility limit.

-

Optimize Stock Concentration: If lowering the final concentration isn't an option, you must minimize the final percentage of the organic co-solvent (DMSO). By making your initial stock more concentrated (e.g., 50 mM instead of 10 mM), you add a smaller volume to your assay plate to reach the same final concentration, thereby keeping the final DMSO percentage lower and reducing its "shock" effect.

-

Use an Intermediate Dilution Step: A gradual transition from an organic to an aqueous environment can prevent precipitation. Instead of a direct 1:1000 dilution from 100% DMSO into buffer, perform a 1:10 dilution into a 50:50 DMSO:buffer mix, followed by a 1:100 dilution into the final buffer.

-

Employ Solubilizing Excipients: When the above methods fail, solubility-enhancing agents, or excipients, are required.

-

Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] The hydrophobic this compound molecule can form an "inclusion complex" by entering this cavity, effectively being shielded from the aqueous environment.[11][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

-

Surfactants (Detergents): Surfactants form micelles in aqueous solutions. The hydrophobic compound partitions into the hydrophobic core of these micelles.[14] This is very effective but must be used with caution in cell-based assays, as surfactants can disrupt cell membranes. Non-ionic surfactants like Polysorbate 20 (Tween-20) or Pluronic F-68 are often used in biochemical assays.

-

Problem 2: Inconsistent or Non-Reproducible Assay Results

This can be a more insidious solubility problem, where you don't see overt precipitation, but the compound isn't fully bioavailable.

Potential Causes & Solutions:

-

Micro-precipitation or Aggregation: The compound may be forming small, invisible aggregates that are not uniformly distributed in the well. This leads to variability in the effective concentration that interacts with the target.

-